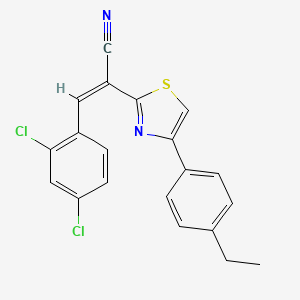

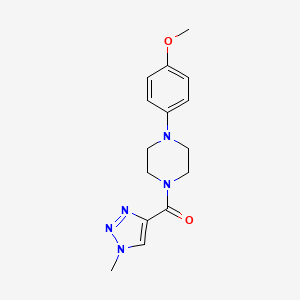

5-溴-3-碘-2-甲氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-iodo-2-methoxyaniline is a halogenated aniline derivative, which is a compound of interest in various chemical syntheses and potential pharmacological applications. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and amino groups have been synthesized and analyzed, indicating the relevance of such structures in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in several of the provided papers. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was described, highlighting the importance of regioselectivity and the use of nucleophilic substitution reactions . Similarly, the synthesis of 5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones as precursors for various heterocycles demonstrates the versatility of brominated intermediates in organic synthesis . These studies suggest that the synthesis of 5-Bromo-3-iodo-2-methoxyaniline would likely involve strategic halogenation and protection steps to achieve the desired regioselectivity and functional group integrity.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is crucial for their reactivity and potential applications. In one study, the molecular structure of a bromo-methoxy-benzoimidazole compound was determined using X-ray diffraction and various spectroscopic techniques, which could be analogous to the structural determination of 5-Bromo-3-iodo-2-methoxyaniline . Understanding the molecular structure is essential for predicting the reactivity and interactions of the compound in various chemical contexts.

Chemical Reactions Analysis

The reactivity of brominated compounds is often explored through their participation in various chemical reactions. For example, the transformation of brominated aziridines into aminopentanedinitriles and their subsequent conversion into pyrrolidines and pyrrolidinones demonstrates the reactivity of brominated intermediates . Additionally, the reaction of bromofuranones with nucleophiles to form cyclopropane derivatives shows the potential for creating complex structures from brominated precursors . These studies provide insights into the types of chemical reactions that 5-Bromo-3-iodo-2-methoxyaniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The presence of bromine and iodine atoms in 5-Bromo-3-iodo-2-methoxyaniline would likely contribute to its relatively high molecular weight and potential for strong intermolecular interactions, such as hydrogen bonding and halogen bonding. The studies on related compounds provide information on their vibrational assignments, frontier orbitals, and reactivity descriptors, which are important for understanding the properties of the compound .

科学研究应用

同位素标记化合物的合成

5-溴-3-碘-2-甲氧基苯胺已被用于合成同位素标记化合物,例如δ-氨基乙酸(ALA),在卟啉的生物合成中起着关键作用。这些标记化合物对代谢研究和药物开发过程 (Iida et al., 2002) 非常有价值。

亲核取代反应

对咪唑类化合物的亲核取代研究表明,像5-溴-3-碘-2-甲氧基苯胺这样的化合物可以与各种亲核试剂发生亲核取代反应,从而合成具有潜在应用于化学合成和药物发现 (Kulkarni et al., 1987) 的新化合物。

吲哚的甲氧化反应

利用类似于5-溴-3-碘-2-甲氧基苯胺的化合物进行的甲氧化反应已应用于吲哚和吲哚啉,从而合成了血清素。这展示了该化合物在创建生物活性分子并探索其药理特性方面的实用性 (Saito & Kikugawa, 1979)。

发光性能

关于相关化合物形成的晶体的发光性能的研究显示了它们在材料科学中的潜在应用,特别是在开发用于传感器和光学器件的荧光材料 (Tsuchimoto et al., 2016) 方面。

防腐蚀

从类似于5-溴-3-碘-2-甲氧基苯胺的化合物合成和应用噻吩衍生物已被探讨作为金属的防腐蚀剂。这项研究对寻求金属腐蚀解决方案的行业至关重要,突显了该化合物在工业应用 (Assad et al., 2015) 中的重要性。

安全和危害

属性

IUPAC Name |

5-bromo-3-iodo-2-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrINO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQKBAIDRKHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)

![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)

![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)

![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)